4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid

DHPS inhibition antibacterial drug discovery molecular docking

4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid (HNPCA) is a sulfonamide derived from 4-hydroxyproline and 4-nitrobenzenesulfonyl chloride. It crystallizes in an orthorhombic P2₁2₁2₁ space group with a characteristic S–N bond length of 1.628 Å, confirmed by single-crystal X‑ray diffraction.

Molecular Formula C11H12N2O7S
Molecular Weight 316.28
CAS No. 91088-77-6
Cat. No. B2641452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid
CAS91088-77-6
Molecular FormulaC11H12N2O7S
Molecular Weight316.28
Structural Identifiers
SMILESC1C(CN(C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C11H12N2O7S/c14-8-5-10(11(15)16)12(6-8)21(19,20)9-3-1-7(2-4-9)13(17)18/h1-4,8,10,14H,5-6H2,(H,15,16)
InChIKeyVHHZTZPBEAKESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic Acid (CAS 91088-77-6) and Why Its Procurement Requires Targeted Evidence


4-Hydroxy-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid (HNPCA) is a sulfonamide derived from 4-hydroxyproline and 4-nitrobenzenesulfonyl chloride. It crystallizes in an orthorhombic P2₁2₁2₁ space group with a characteristic S–N bond length of 1.628 Å, confirmed by single-crystal X‑ray diffraction [1]. The compound carries a 4‑nitrobenzenesulfonyl (nosyl) protecting/activating group and a free carboxylic acid, making it both a potential bioactive scaffold and a synthetic intermediate. Unlike simple nosyl-proline analogs, the additional 4‑hydroxy group on the pyrrolidine ring significantly alters hydrogen‑bonding capacity, polarity, and conformational flexibility, which directly impact its in silico binding profiles and predicted ADMET parameters [1].

Why In‑Class 4‑Nitrobenzenesulfonyl Pyrrolidine Derivatives Cannot Simply Substitute for 4‑Hydroxy‑1‑(4‑nitrobenzenesulfonyl)pyrrolidine‑2‑carboxylic Acid


The closest structural analog, 1‑(4‑nitrobenzenesulfonyl)pyrrolidine‑2‑carboxylic acid (nosyl‑proline, CAS 88867‑96‑3), lacks the pyrrolidine 4‑hydroxy group. This single hydroxyl deletion lowers the hydrogen‑bond donor count from 2 to 1, raises the computed logP from −0.61 to +1, and reduces the topological polar surface area [1][2]. In molecular docking against antibacterial targets, the hydroxy group of HNPCA forms critical H‑bonds with Thr62, Arg63, and Asn22 in DHPS that are absent in the des‑hydroxy analog, directly translating into a binding energy advantage of approximately 0.4 kcal mol⁻¹ over gentamicin and matching ciprofloxacin [1]. Simple nosyl‑proline therefore cannot reproduce the multi‑target affinity profile nor the improved aqueous solubility that distinguish HNPCA in early‑stage drug discovery or chemical biology applications.

Product‑Specific Quantitative Evidence Guide for 4‑Hydroxy‑1‑(4‑nitrobenzenesulfonyl)pyrrolidine‑2‑carboxylic Acid


DHPS Binding Affinity: Head‑to‑Head Docking Energy Comparison with Standard Antibiotics

In a controlled molecular docking study employing the same PyRx/Autodock Vina protocol, HNPCA achieved a binding energy of −7.20 kcal mol⁻¹ against dihydropteroate synthase (DHPS, PDB 5uoy), outperforming gentamicin (−6.80 kcal mol⁻¹) by 0.40 kcal mol⁻¹ and slightly exceeding ciprofloxacin (−7.10 kcal mol⁻¹) by 0.10 kcal mol⁻¹. The native ligand scored −7.60 kcal mol⁻¹ [1]. These values were obtained under identical grid parameters (center X = …, Y = …, Z = 210.6196, radius = 5.2447 Å), ensuring a direct head‑to‑head comparison.

DHPS inhibition antibacterial drug discovery molecular docking

DNA Gyrase Affinity: Competitive Binding Energy Against a Second Antibacterial Target

Against DNA gyrase (PDB 5mmn, 1.90 Å resolution), HNPCA displayed a binding energy of −7.30 kcal mol⁻¹, which is 0.10 kcal mol⁻¹ more favorable than gentamicin (−7.20 kcal mol⁻¹) and within 0.10 kcal mol⁻¹ of ciprofloxacin (−7.40 kcal mol⁻¹). The native ligand bound at −7.80 kcal mol⁻¹ [1]. The consistent cross‑target performance suggests that the 4‑hydroxy‑pyrrolidine scaffold may offer a multi‑target antibacterial mechanism less susceptible to single‑target resistance.

topoisomerase II inhibitor DNA gyrase antibacterial

Physicochemical Differentiation: ADMET Profile Versus Des‑Hydroxy Analog

HNPCA exhibits a calculated logP of −0.61 and a topological polar surface area (TPSA) of 149.11 Ų, with a bioavailability score of 0.56 [1]. In contrast, the des‑hydroxy analog 1‑(4‑nitrobenzenesulfonyl)pyrrolidine‑2‑carboxylic acid (CAS 88867‑96‑3) has a predicted XLogP3 of +1 [2]. The 1.61‑unit logP difference corresponds to approximately a 40‑fold theoretical increase in aqueous solubility for HNPCA. Additionally, HNPCA provides two H‑bond donors (vs. one) and eight H‑bond acceptors (vs. seven), enhancing its capacity for specific target interactions while maintaining zero Lipinski violations.

ADMET prediction drug-likeness solubility

Solid‑State Identity Confirmation: Single‑Crystal X‑Ray and Spectroscopic Fingerprinting

The single‑crystal X‑ray structure unequivocally confirms the formation of the sulfonamide with an S1–N1 bond length of 1.628(2) Å in the orthorhombic P2₁2₁2₁ space group. The FTIR spectrum displays the diagnostic S–N stretching band at 857.82 cm⁻¹ (within the known 947–836 cm⁻¹ range for benzenesulfonamides) and an S=O band at 1355 cm⁻¹ [1]. These spectroscopic markers, absent in the precursor 4‑hydroxyproline, provide unambiguous batch‑to‑batch identity verification that is not available for many commercially available sulfonamide derivatives lacking published crystallographic data.

crystal structure sulfonamide characterization quality control

Highest‑Impact Application Scenarios for 4‑Hydroxy‑1‑(4‑nitrobenzenesulfonyl)pyrrolidine‑2‑carboxylic Acid Based on Verified Evidence


Multi‑Target Antibacterial Lead Discovery Targeting DHPS and DNA Gyrase

HNPCA is uniquely suited as a starting scaffold for fragment‑based or structure‑based antibacterial programs because it demonstrates concurrently favorable docking scores against two essential bacterial targets: DHPS (−7.20 kcal mol⁻¹, matching ciprofloxacin) and DNA gyrase (−7.30 kcal mol⁻¹, comparable to ciprofloxacin and gentamicin) [1]. This built‑in dual‑target profile can be exploited to design compounds that delay resistance emergence, a key advantage over single‑target sulfonamide analogs. The published crystal structure and ADMET data further enable structure‑guided optimization of solubility and permeability [1].

Coronavirus Spike Protein Binding Probe for Anti‑SARS‑CoV‑2 Research

Although the binding energy to the SARS‑CoV‑2 spike protein (6vsb) is moderate (−5.90 kcal mol⁻¹ vs −7.40 kcal mol⁻¹ for remdesivir) [1], HNPCA can serve as a non‑nucleoside chemical probe for studying allosteric modulation of the spike protein. Its distinct sulfonamide‑pyrrolidine scaffold, combined with the ability to form extensive H‑bond networks (evidenced by the DHPS/gyrase docking poses), provides a complementary chemotype to existing nucleoside analogs and may be used in synergy screening or fragment‑linking strategies.

Crystal Engineering and Supramolecular Synthon Studies

The orthorhombic P2₁2₁2₁ crystal packing of HNPCA, stabilized by a network of O–H···O, N–H···O, and C–H···O hydrogen bonds as revealed by Hirshfeld surface analysis [1], makes it a suitable model compound for investigating sulfonamide‑carboxylic acid supramolecular synthons. The published interaction energy calculations and non‑covalent interaction (NCI) plots provide a benchmark for computational crystal‑structure prediction studies, an application where the des‑hydroxy analog lacks equivalent published solid‑state data.

ADMET Calibration Standard for Sulfonamide‑Pyrrolidine Chemical Space

With a molecular weight of 316.29, logP of −0.61, TPSA of 149.11 Ų, and a bioavailability score of 0.56 [1], HNPCA occupies a borderline region of the Veber rule (TPSA slightly exceeds 140 Ų). This makes it an informative calibration compound for testing in silico ADMET prediction tools on sulfonamide‑pyrrolidine hybrids. When procured alongside the des‑hydroxy analog (logP +1, lower TPSA), researchers can construct matched molecular pairs to isolate the contribution of the 4‑hydroxy group to permeability, solubility, and metabolic stability.

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